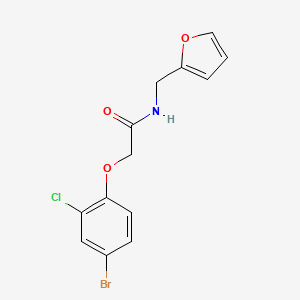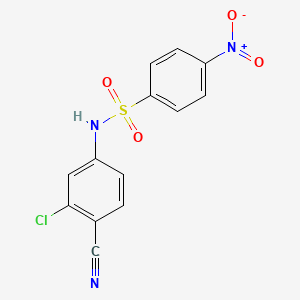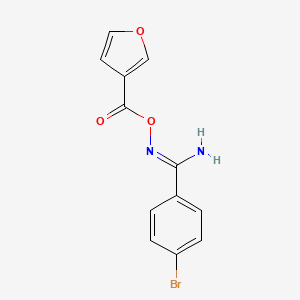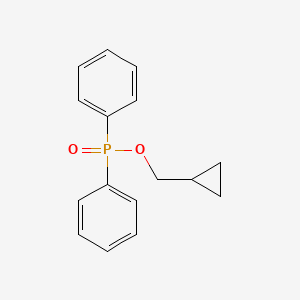![molecular formula C16H21NO3 B5842315 3-[(2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5842315.png)
3-[(2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, commonly known as DDC, is a synthetic compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. DDC is a member of the cyclohexenone family and has a unique chemical structure that makes it a promising candidate for drug development.
作用機序
DDC exerts its effects through the inhibition of various enzymes and signaling pathways involved in disease progression. For example, in cancer cells, DDC inhibits the activity of the enzyme tyrosine kinase, which is involved in cell proliferation and angiogenesis. In Alzheimer's disease, DDC inhibits the activity of beta-secretase, an enzyme involved in the formation of amyloid-beta plaques.
Biochemical and Physiological Effects:
DDC has been shown to have a range of biochemical and physiological effects, depending on the disease being studied. In cancer cells, DDC induces apoptosis and inhibits angiogenesis. In Alzheimer's and Parkinson's disease, DDC has neuroprotective effects and inhibits the formation of amyloid-beta and alpha-synuclein aggregates. In addition, DDC has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One advantage of using DDC in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research involving DDC. One area of interest is the development of DDC-based drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the investigation of the potential side effects and toxicity of DDC, as well as the development of more efficient synthesis methods. Finally, further research is needed to fully understand the mechanisms of action of DDC and its potential applications in other disease areas.
合成法
DDC can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxyaniline with cyclohexenone in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
DDC has been studied extensively for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DDC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, DDC has been shown to have neuroprotective effects by inhibiting the formation of amyloid-beta and alpha-synuclein aggregates, respectively.
特性
IUPAC Name |
3-(2,5-dimethoxyanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2)9-11(7-12(18)10-16)17-14-8-13(19-3)5-6-15(14)20-4/h5-8,17H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWGRQRJVQWBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B5842234.png)


![methyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5842257.png)
![7-[(2-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5842261.png)

![N-[2-(methylthio)phenyl]-N'-phenylurea](/img/structure/B5842266.png)


![ethyl 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylate](/img/structure/B5842277.png)
![6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime](/img/structure/B5842295.png)

![1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine](/img/structure/B5842320.png)
